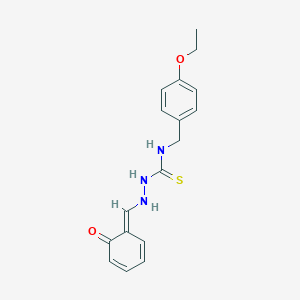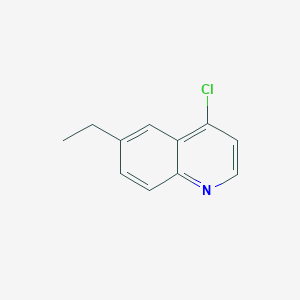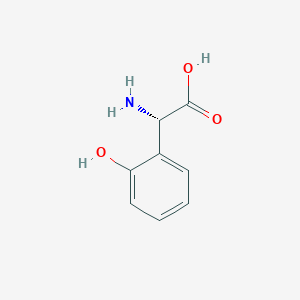
N-((4-Ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide, commonly known as EMH, is a chemical compound with potential therapeutic applications. EMH belongs to the class of hydrazinecarbothioamide derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The exact mechanism of action of EMH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. EMH has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. EMH has also been shown to inhibit the activity of α-glucosidase, an enzyme involved in glucose metabolism, which makes it a potential therapeutic agent for diabetes.
Efectos Bioquímicos Y Fisiológicos
EMH has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. EMH has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMH has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, EMH has some limitations, such as its limited solubility in water and its potential to form complexes with metal ions, which may interfere with some assays.
Direcciones Futuras
EMH has shown promising results in various preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some potential future directions for EMH research include:
- Investigating the potential use of EMH as a drug delivery system for various drugs
- Studying the effects of EMH on different signaling pathways involved in disease progression
- Investigating the potential use of EMH in combination with other drugs for enhanced therapeutic efficacy
- Studying the pharmacokinetics and pharmacodynamics of EMH in animal models and humans
- Investigating the potential use of EMH in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
EMH is a promising chemical compound with potential therapeutic applications. Its wide range of biological activities and ease of synthesis make it an attractive target for further research. Further studies are needed to fully understand the mechanism of action of EMH and its potential use in various diseases.
Métodos De Síntesis
The synthesis of EMH can be achieved through the reaction of 4-ethoxybenzaldehyde and 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to obtain EMH in high yield and purity. The chemical structure of EMH has been confirmed by various spectroscopic techniques, including IR, NMR, and MS.
Aplicaciones Científicas De Investigación
EMH has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. Several studies have investigated the potential therapeutic applications of EMH in different diseases, such as cancer, diabetes, and neurodegenerative disorders. EMH has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
Propiedades
Número CAS |
186453-52-1 |
|---|---|
Nombre del producto |
N-((4-Ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide |
Fórmula molecular |
C17H19N3O2S |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1-[(4-ethoxyphenyl)methyl]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H19N3O2S/c1-2-22-15-9-7-13(8-10-15)11-18-17(23)20-19-12-14-5-3-4-6-16(14)21/h3-10,12,21H,2,11H2,1H3,(H2,18,20,23)/b19-12+ |
Clave InChI |
QOQSQUZQKXSMEG-WYMLVPIESA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O |
SMILES |
CCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O |
SMILES canónico |
CCOC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O |
Sinónimos |
Hydrazinecarbothioamide, N-((4-ethoxyphenyl)methyl)-2-((2-hydroxypheny l)methylene)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)


![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)
![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)






![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)